molecular formula C19H17N3O3 B4890930 6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]pyrimidine-2,4-dione

6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]pyrimidine-2,4-dione

Cat. No.: B4890930
M. Wt: 335.4 g/mol
InChI Key: OULKIAKFUHJRRX-UHFFFAOYSA-N
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Description

6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]pyrimidine-2,4-dione is a complex organic compound with a pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-methylbenzaldehyde with 2-methylbenzylamine to form an imine intermediate. This intermediate is then reacted with barbituric acid under controlled conditions to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the condensation and cyclization processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]pyrimidine-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-1-(4-methylphenyl)-5-[(2-methylphenyl)iminomethyl]pyrimidine-2,4-dione
  • 6-Hydroxy-1-(3-methylphenyl)-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione
  • 6-Hydroxy-1-(3-methylphenyl)-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]pyrimidine-2,4-dione lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

6-hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-12-6-5-8-14(10-12)22-18(24)15(17(23)21-19(22)25)11-20-16-9-4-3-7-13(16)2/h3-11,24H,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULKIAKFUHJRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC=CC=C3C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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